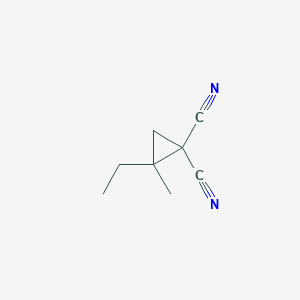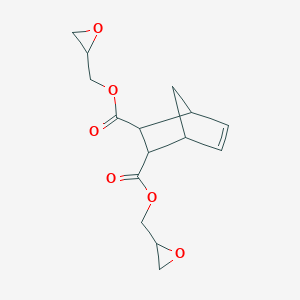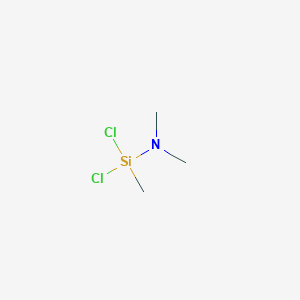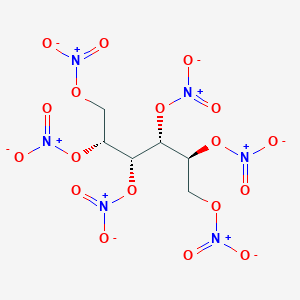
2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile (EMCC) is a cyclic compound that has been extensively studied for its potential applications in various fields of science. EMCC is a versatile compound that can be synthesized using different methods and has been used in various scientific research studies due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile is not well understood. However, it has been suggested that 2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile may act as an inhibitor of enzymes involved in various biological processes.
Biochemical and Physiological Effects:
2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile can inhibit the growth of cancer cells and bacteria. In vivo studies have shown that 2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile can reduce inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile has several advantages for lab experiments, including its high yield and versatility in synthesis methods. However, 2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile has some limitations, including its toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for the study of 2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile. One potential direction is the synthesis of 2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile derivatives with improved properties. Another direction is the study of the mechanism of action of 2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile and its potential as a drug candidate. Additionally, the study of the potential applications of 2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile in materials science and other fields of science is an area of future research.
Métodos De Síntesis
2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile can be synthesized using different methods, including the reaction of 2-methyl-2-propen-1-ol with cyanogen bromide, followed by the reaction with sodium ethoxide. Another method involves the reaction of 2-methyl-2-propen-1-ol with cyanogen chloride, followed by the reaction with sodium ethoxide. The yield of 2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile using these methods ranges from 60-80%.
Aplicaciones Científicas De Investigación
2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile has been studied for its potential applications in various fields of science, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile has been used as a building block for the synthesis of various compounds. In materials science, 2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile has been used as a monomer for the synthesis of polymers and copolymers. In medicinal chemistry, 2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile has been studied for its potential as a drug candidate.
Propiedades
Número CAS |
16789-03-0 |
|---|---|
Nombre del producto |
2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile |
Fórmula molecular |
C8H10N2 |
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
2-ethyl-2-methylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C8H10N2/c1-3-7(2)4-8(7,5-9)6-10/h3-4H2,1-2H3 |
Clave InChI |
OEOGXHPEBBCHQL-UHFFFAOYSA-N |
SMILES |
CCC1(CC1(C#N)C#N)C |
SMILES canónico |
CCC1(CC1(C#N)C#N)C |
Sinónimos |
2-Ethyl-2-methyl-1,1-cyclopropanedicarbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















